Cephapirin benzathine (100 MG)

Veterinary Pharmacology Mastitis Dairy Goat

Cephapirin benzathine (CAS 97468-37-6) is the only FDA-approved benzathine salt of cephapirin for dry cow mastitis therapy, meeting USP monograph cephapirin content 715-820 µg/mg and benzathine 20.0-24.0%. Its prolonged-release profile ensures sustained antimicrobial activity throughout the dry period, eliminating S. agalactiae and S. aureus (including penicillin-resistant strains) with 94.0% bacteriological cure rates. Substituting the sodium salt or other cephalosporins alters pharmacokinetics and regulatory compliance. Ideal for analytical method validation, reference standard applications, and licensed veterinary formulation.

Molecular Formula C50H54N8O12S4
Molecular Weight 1087.3 g/mol
Cat. No. B7818724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCephapirin benzathine (100 MG)
Molecular FormulaC50H54N8O12S4
Molecular Weight1087.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
InChIInChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2
InChIKeyJAHKOXGROZNHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cephapirin Benzathine (100 MG): First-Generation Veterinary Cephalosporin with Validated Mastitis and Endometritis Efficacy


Cephapirin benzathine (100 MG) is a semisynthetic, broad-spectrum, first-generation cephalosporin antibiotic formulated as a benzathine salt for prolonged release [1]. Its antibacterial activity is mediated through inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) . The compound is characterized by the molecular formula C50H54N8O12S4 and a molecular weight of 1087.27 g/mol . According to the United States Pharmacopeia (USP), cephapirin benzathine contains not less than 715 µg and not more than 820 µg of cephapirin (C17H17N3O6S2) per mg [2]. It is approved for veterinary use only, with specific indications for the treatment of mastitis in dry cows caused by susceptible strains of Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains [3].

Why Cephapirin Benzathine Cannot Be Interchanged with Other Cephalosporins or Salt Forms


Cephapirin benzathine is a distinct chemical entity with pharmacokinetic properties that differ fundamentally from both other cephalosporins and alternative salt forms. The benzathine salt confers prolonged release characteristics essential for dry cow therapy, where sustained antimicrobial activity over the entire dry period is required [1]. Substitution with cephapirin sodium would result in rapid clearance and inadequate duration of action, while substitution with other cephalosporins such as ceftiofur or cloxacillin would introduce different antimicrobial spectra and residue depletion profiles [2]. The USP monograph specifies a precise cephapirin content range (715-820 µg/mg) and benzathine content (20.0-24.0%) that are unique to this salt form and are not met by other formulations [3]. Regulatory approvals, including FDA 21 CFR § 526.363, are specific to cephapirin benzathine for dry cow mastitis and do not extend to generically substituted alternatives [4].

Quantitative Differentiation of Cephapirin Benzathine: Head-to-Head Comparative Evidence


Cure Rate Comparison: Cephapirin Benzathine vs. Cloxacillin Benzathine in Dairy Goat Subclinical Mastitis

In a direct head-to-head comparison, cephapirin benzathine (300 mg, ToMORROW) achieved a cure rate of 85.4% for subclinical mastitis due to non-aureus staphylococci in dairy goats, compared to 81.4% for cloxacillin benzathine (500 mg, Orbenin DC) and 54.1% for untreated controls [1]. Both antimicrobial treatments were significantly more effective than no treatment (P < 0.001), with cephapirin benzathine demonstrating a numerically superior cure rate despite the lower mass of active moiety administered per dose [1].

Veterinary Pharmacology Mastitis Dairy Goat

Noninferiority Demonstration: Cephapirin Benzathine vs. Ceftiofur Hydrochloride and Penicillin/Dihydrostreptomycin in Dry Cow Mastitis

A randomized noninferiority clinical trial involving 1,091 cows (4,364 quarters) across 6 commercial dairy herds directly compared three dry cow mastitis preparations: cephapirin benzathine (ToMorrow, 300 mg), ceftiofur hydrochloride (Spectramast DC, 500 mg), and a penicillin/dihydrostreptomycin combination (Quartermaster) [1]. Bacteriological cure rates during the dry period were: cephapirin benzathine 94.0%, ceftiofur hydrochloride 92.6%, and penicillin/dihydrostreptomycin 93.3% [1]. No statistically significant differences were observed among treatments, establishing cephapirin benzathine as noninferior to both comparator products [1].

Veterinary Medicine Mastitis Dairy Cow

Reproductive Performance Improvement: Cephapirin Benzathine vs. Untreated Control in Buffalo Endometritis

In a controlled study of postpartum buffaloes with subclinical endometritis, a single intrauterine dose of cephapirin benzathine administered at 40 days postpartum resulted in a recovery rate of 66.7% compared to 28.6% in untreated controls (χ² = 4.21; p < 0.05) [1]. Furthermore, cephapirin benzathine treatment reduced days open by 14 days (p < 0.05) and restored pregnancy hazard ratio to 1.0 (equivalent to healthy animals), compared to 0.28 in untreated endometritis-positive buffaloes [1].

Veterinary Reproduction Endometritis Buffalo

Pharmacokinetic Differentiation: Cephapirin Benzathine vs. Cloxacillin Benzathine in Dairy Goats

Despite both products being formulated with benzathine salts, marked pharmacokinetic differences were observed between cephapirin benzathine (300 mg) and cloxacillin benzathine (500 mg) following intramammary administration in dairy goats [1]. Cephapirin benzathine exhibited a terminal half-life (T½) of 6.98 hours and mean residence time (MRTlast) of 13.55 hours, whereas cloxacillin benzathine demonstrated a T½ of 77.45 hours and MRTlast of 65.36 hours [1]. The area under the curve (AUClast) was 1.06 h × μg/mL for cephapirin versus 5.71 h × μg/mL for cloxacillin [1].

Pharmacokinetics Intramammary Goat

Solubility Differentiation: Cephapirin Benzathine vs. Cephapirin Sodium in Milk Matrices

A comparative solubility study evaluated cephapirin benzathine and cephapirin sodium as model drugs for intramammary infusion across various milk products [1]. The benzathine salt form exhibits substantially lower solubility than the sodium salt in aqueous and milk-based media, which is a deliberate design feature to confer prolonged retention at the site of administration [1]. This reduced solubility underlies the extended-release profile essential for dry cow therapy, where sustained antimicrobial exposure over the entire dry period is required [2].

Pharmaceutical Science Solubility Intramammary

Residue Depletion Profile: Cephapirin Benzathine vs. Cephapirin Sodium in Bovine Milk

An RP-HPLC study comparing the persistence of cephapirin sodium and cephapirin benzathine in milk after intramammary treatment found no antibiotic residues beyond the recommended withdrawal period for either formulation [1]. While both formulations complied with regulatory residue limits, the benzathine salt formulation is specifically designed to provide extended local antimicrobial activity without prolonging milk withdrawal times beyond acceptable limits [1]. This residue profile supports the regulatory approval of cephapirin benzathine for use in dry cows, with established withdrawal periods that ensure milk safety at parturition [2].

Food Safety Residue Analysis Milk

Cephapirin Benzathine (100 MG): Validated Research and Industrial Application Scenarios


Dry Cow Mastitis Therapy in Dairy Cattle

Cephapirin benzathine is indicated for the treatment of mastitis in dry cows caused by susceptible strains of Streptococcus agalactiae and Staphylococcus aureus, including penicillin-resistant strains [1]. The compound's noninferiority to ceftiofur hydrochloride and penicillin/dihydrostreptomycin combinations has been established in large-scale randomized trials, with bacteriological cure rates of 94.0% [2]. The benzathine salt formulation provides prolonged antimicrobial activity throughout the dry period, reducing the prevalence of intramammary infections postcalving [2].

Subclinical Mastitis Management in Dairy Goats

In dairy goats, cephapirin benzathine (300 mg intramammary) is effective for curing subclinical mastitis caused by non-aureus staphylococci, achieving cure rates of 85.4% [3]. This performance is numerically superior to cloxacillin benzathine (81.4%) and significantly better than no treatment (54.1%; P < 0.001) [3]. The compound is suitable for use in goats with an expected dry period between 30 and 90 days [3].

Postpartum Uterine Infection Treatment in Buffaloes

A single intrauterine administration of cephapirin benzathine at 40 days postpartum significantly improves reproductive outcomes in buffaloes with subclinical endometritis [4]. Treated animals show 66.7% recovery (vs. 28.6% untreated; p < 0.05), 14-day reduction in days open (p < 0.05), and restored pregnancy hazard ratio to 1.0 (vs. 0.28 in untreated controls) [4]. This application addresses a critical economic challenge in buffalo dairy production systems.

Pharmacokinetic Research and Analytical Method Development

Cephapirin benzathine serves as a model compound for intramammary drug delivery research, with established pharmacokinetic parameters in goats including Cmax of 0.073 μg/mL, Tmax of 7.06 hours, T½ of 6.98 hours, and AUClast of 1.06 h × μg/mL [5]. Validated analytical methods including RP-HPLC with UV detection and UPLC-MS/MS are available for quantification in biological matrices [6]. USP reference standards and monographs support quality control and method validation applications [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cephapirin benzathine (100 MG)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.